molecular formula C10H13N3O B11736902 1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazol-4-amine

1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazol-4-amine

Cat. No.: B11736902
M. Wt: 191.23 g/mol
InChI Key: OLAXGRSERHRSSH-UHFFFAOYSA-N
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Description

1-Ethyl-N-(furan-2-ylmethyl)-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group and a furan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazol-4-amine typically involves the reaction of 1-ethyl-1H-pyrazol-4-amine with furan-2-carbaldehyde under suitable conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-N-(furan-2-ylmethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazole derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products:

  • Oxidation products include furan-2-carboxylic acid derivatives.
  • Reduction products include dihydropyrazole derivatives.
  • Substitution products vary depending on the substituent introduced.

Scientific Research Applications

1-Ethyl-N-(furan-2-ylmethyl)-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazol-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and pyrazole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

    1-Ethyl-1H-pyrazol-4-amine: Lacks the furan-2-ylmethyl group, making it less versatile in terms of chemical reactivity.

    N-(Furan-2-ylmethyl)-1H-pyrazol-4-amine: Lacks the ethyl group, which may affect its biological activity and solubility.

    1-Ethyl-N-(furan-2-ylmethyl)-5-methyl-1H-pyrazol-4-amine: Contains an additional methyl group, which can influence its steric and electronic properties.

Uniqueness: 1-Ethyl-N-(furan-2-ylmethyl)-1H-pyrazol-4-amine is unique due to the presence of both the ethyl and furan-2-ylmethyl groups, which confer distinct chemical and biological properties. These substituents can enhance its reactivity and potential as a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

1-ethyl-N-(furan-2-ylmethyl)pyrazol-4-amine

InChI

InChI=1S/C10H13N3O/c1-2-13-8-9(6-12-13)11-7-10-4-3-5-14-10/h3-6,8,11H,2,7H2,1H3

InChI Key

OLAXGRSERHRSSH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NCC2=CC=CO2

Origin of Product

United States

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